1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide; 90%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

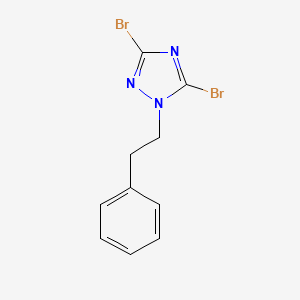

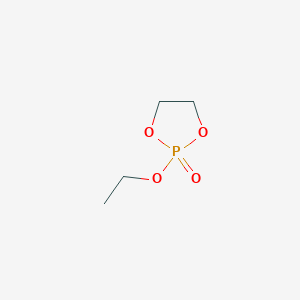

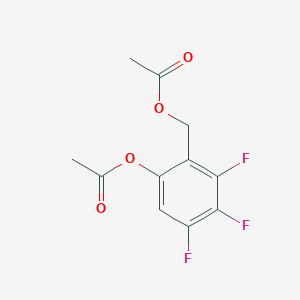

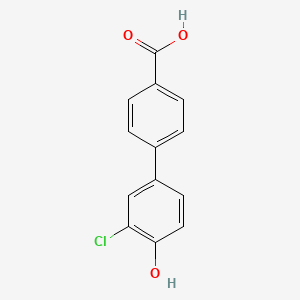

1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide is a chemical compound with the CAS number 861208-20-0 . It is also known by its MDL number, MFCD06496153 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide include a boiling point of 523.9°C at 760 mmHg, a flash point of 270.6°C, and a density of 1.18g/cm^3 . The vapor pressure is 4.53E-11mmHg at 25°C, and the refractive index is 1.584 .Wissenschaftliche Forschungsanwendungen

Metabolic Disposition and Synthesis Approaches

Metabolic Disposition in Animal Models : Research into the metabolic disposition of Casopitant, a neurokinin-1 receptor antagonist which shares a structural similarity with the queried compound, reveals insights into its absorption, distribution, metabolism, and excretion in animal models. These studies highlight the rapid absorption and primarily fecal elimination of metabolites, with a complex pattern of metabolism involving oxidation, demethylation, and conjugation processes (Miraglia et al., 2010; Pellegatti et al., 2009).

Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives for potential drug candidates treating Alzheimer’s disease demonstrates the versatility of piperidinecarboxamide scaffolds in drug development. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme relevant in Alzheimer’s disease, showcasing the therapeutic potential of such chemical structures (Rehman et al., 2018).

Antiviral and Antibacterial Applications : A piperidine-4-carboxamide CCR5 antagonist, TAK-220, was discovered with highly potent anti-HIV-1 activity. This research underscores the significance of modifying the piperidinecarboxamide core to enhance metabolic stability and inhibitory activity against viral entry, offering a promising avenue for developing new antiviral drugs (Imamura et al., 2006).

Discovery of Novel Drug Candidates : The discovery and synthesis processes for drug candidates, such as the piperidinecarboxamide derivative T2288, demonstrate the feasibility of transitioning from bench synthesis to pilot production, highlighting the compound's potential in pharmaceutical manufacturing (Guillaume et al., 2003).

Antimelanoma Activity : Research into analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to the queried compound, shows promising antimelanoma activity. This study highlights the potential of modifying the acyl portion of the amide to increase lipophilicity and, consequently, the therapeutic efficacy against melanoma (Lant et al., 2000).

Eigenschaften

IUPAC Name |

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQPAHXUOYDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413977 |

Source

|

| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

CAS RN |

7243-13-2 |

Source

|

| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)